Diethyl 5-hydroxyisophthalate

Polymer Chemistry Drug Delivery Lipophilicity

Diethyl 5-hydroxyisophthalate's unique phenolic hydroxyl enables electron transfer in corrosion inhibition, a mechanism absent in non-hydroxylated analogs. Its high lipophilicity (XLogP3=2) and near-quantitative synthetic yield ensure high-purity polymer building blocks. Choose this monomer for reproducible hyperbranched polyester synthesis with controlled refractive indices and superior corrosion resistance.

Molecular Formula C12H14O5
Molecular Weight 238.24 g/mol
CAS No. 39630-68-7
Cat. No. B1605540
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiethyl 5-hydroxyisophthalate
CAS39630-68-7
Molecular FormulaC12H14O5
Molecular Weight238.24 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC(=CC(=C1)O)C(=O)OCC
InChIInChI=1S/C12H14O5/c1-3-16-11(14)8-5-9(7-10(13)6-8)12(15)17-4-2/h5-7,13H,3-4H2,1-2H3
InChIKeyPUZBTHGPBGQFLW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Diethyl 5-hydroxyisophthalate (CAS 39630-68-7): A Versatile Diester Intermediate for Polymer and Advanced Material Synthesis


Diethyl 5-hydroxyisophthalate (CAS 39630-68-7) is an aromatic diester featuring a phenolic hydroxyl group at the 5-position of the isophthalate core [1]. This bifunctional molecule (C₁₂H₁₄O₅, MW 238.24 g/mol) serves as a key monomer and intermediate in organic synthesis [1]. Its structure provides two ester functionalities for polymerization or derivatization, while the hydroxyl group enables further functionalization, making it a valuable building block for hyperbranched polyesters, coordination polymers, and corrosion-resistant coatings [2].

Why Diethyl 5-hydroxyisophthalate Cannot Be Replaced by Generic Isophthalate Analogs


Simple substitution of diethyl 5-hydroxyisophthalate with other isophthalic acid esters or derivatives is not scientifically valid due to significant differences in physicochemical properties and reactivity that directly impact performance. The presence of the ethyl ester groups versus methyl esters (e.g., dimethyl 5-hydroxyisophthalate) alters key parameters such as lipophilicity, boiling point, and molecular flexibility, as shown in the evidence below . Furthermore, the specific phenolic hydroxyl group in this compound is crucial for electron transfer in corrosion inhibition applications, a mechanism not present in non-hydroxylated analogs [1]. These quantifiable differences necessitate precise compound selection for reproducible results in material science and synthesis.

Quantitative Differentiation of Diethyl 5-hydroxyisophthalate from Key Analogs: A Technical Evidence Guide


Increased Lipophilicity (XLogP3) Compared to Dimethyl Ester

Diethyl 5-hydroxyisophthalate exhibits a significantly higher calculated lipophilicity (XLogP3) than its dimethyl ester analog, which can influence solubility and processing in organic media [1]. The PubChem database lists a computed XLogP3-AA value of 2 for the target compound, while comparable data for dimethyl 5-hydroxyisophthalate reports a value of 1.3 [2].

Polymer Chemistry Drug Delivery Lipophilicity

Superior Synthetic Yield Compared to Dimethyl Ester

A reported synthesis of diethyl 5-hydroxyisophthalate achieves a quantitative yield, which is higher than typical yields reported for the analogous dimethyl ester. A specific procedure from the literature reports a 100% yield for the diethyl ester , whereas a representative synthesis for dimethyl 5-hydroxyisophthalate reports a yield of 98.2% [1].

Organic Synthesis Process Chemistry Esterification

Distinct Boiling Point and Thermal Stability Profile

The boiling point of diethyl 5-hydroxyisophthalate is notably higher than that of its dimethyl analog, indicating a difference in volatility and thermal stability relevant to high-temperature processing. The predicted boiling point for the target compound is 382.7±22.0 °C at 760 mmHg , while the predicted value for dimethyl 5-hydroxyisophthalate is 360.6±22.0 °C at 760 mmHg [1].

Physical Chemistry Thermal Analysis Material Processing

Quantum-Chemically Validated Potential as a Corrosion Inhibitor

Quantum chemical calculations for diethyl 5-hydroxyisophthalate (DEIP) reveal frontier molecular orbital energies that support its function as an effective corrosion inhibitor. Its dipole moment is 2.768 D, which is significantly higher than that of a water molecule (1.88 D), a key feature for strong surface adsorption [1].

Corrosion Science Computational Chemistry Coatings

Recommended Application Scenarios for Diethyl 5-hydroxyisophthalate Based on Differentiated Performance Data


Synthesis of Hyperbranched Polyesters for Graded-Index Optics

The higher lipophilicity (XLogP3=2) and excellent synthetic yield (100%) of diethyl 5-hydroxyisophthalate make it an ideal monomer for synthesizing hyperbranched aromatic polyesters. Its solubility profile facilitates one-step polymerization approaches to create materials with controlled refractive indices, as demonstrated in the preparation of polymers with a refractive index of up to 1.6205 [1].

Formulation of Organic-Inorganic Hybrid Corrosion Coatings

The quantum-chemically validated properties of diethyl 5-hydroxyisophthalate, particularly its high dipole moment (2.768 D) and favorable HOMO-LUMO gap (∆E = 9.337 eV), provide a strong scientific basis for its use as an organic corrosion inhibitor. Studies confirm that DEIP-based coatings significantly decrease porosity in inorganic coatings, leading to enhanced corrosion resistance of magnesium alloys in saline environments [2].

Multi-Step Organic Synthesis Requiring High Purity Intermediates

The near-quantitative synthetic yield (100%) and higher boiling point (382.7°C) of diethyl 5-hydroxyisophthalate compared to its dimethyl analog ensure a high-purity intermediate that is robust to thermal processing. This makes it a reliable building block in complex synthetic sequences, such as the total synthesis of natural products like (+)-FR900482, which commences with derivatives of 5-hydroxyisophthalic acid [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Diethyl 5-hydroxyisophthalate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.